molecular formula C9H11ClN2O B14846228 (3-Chloro-5-cyclopropoxypyridin-2-YL)methanamine

(3-Chloro-5-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14846228
M. Wt: 198.65 g/mol
InChI Key: GHJCVNQCIJQWQG-UHFFFAOYSA-N
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Description

(3-Chloro-5-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with a unique structure that includes a chloro-substituted pyridine ring and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-cyclopropoxypyridin-2-YL)methanamine typically involves the reaction of 3-chloro-5-cyclopropoxypyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3-Chloro-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chloro-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (5-Chloropyridin-2-yl)methanamine: Similar structure with the chloro group at a different position.

Uniqueness

(3-Chloro-5-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(3-chloro-5-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11ClN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2,4,11H2

InChI Key

GHJCVNQCIJQWQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)CN)Cl

Origin of Product

United States

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